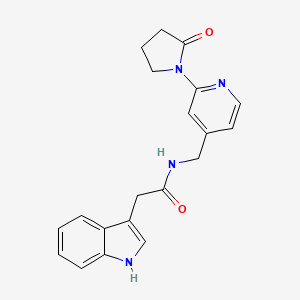

2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

Description

The compound 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic molecule featuring an indole core linked to a pyrrolidinone-substituted pyridine moiety via an acetamide bridge.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)24-9-3-6-20(24)26/h1-2,4-5,7-8,10,13,22H,3,6,9,11-12H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWYNVRQDDJFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Indole

Indole-3-acetic acid is commercially available, but its synthesis from indole involves:

- Friedel-Crafts Acetylation :

- Protection Strategies :

Synthesis of 2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine

Pyrrolidinone Ring Formation on Pyridine

Cyclization of 4-(Aminomethyl)pyridine :

Alternative Route via Alkylation :

Amide Bond Formation

Coupling Strategies

Activated Ester Method :

Direct Amidation via Carbodiimide Coupling :

Optimization and Challenges

Regioselectivity in Pyrrolidinone Installation

Protection-Deprotection Strategies

- Boc protection of the indole NH prevents unwanted nucleophilic attacks during amidation.

- Deprotection : TFA (trifluoroacetic acid) in DCM (RT, 2 h) removes the Boc group post-coupling.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| NHS Ester Coupling | 72 | 98 | Mild conditions, high efficiency |

| EDCl/HOBt Coupling | 68 | 97 | Cost-effective reagents |

| Acid Chloride Aminolysis | 65 | 95 | Rapid reaction time |

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the most notable applications of this compound is its potential antitumor activity. Research indicates that derivatives of indole, including those similar to 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide, exhibit promising effects against solid tumors, particularly colorectal and lung cancers. These compounds are believed to act by inhibiting key pathways involved in tumor growth and proliferation. For instance, a study highlighted the efficacy of indole-based compounds in overcoming resistance to conventional chemotherapy agents like 5-fluorouracil, providing a novel therapeutic avenue for treating resistant tumors .

Mechanism of Action

The mechanism through which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells and the inhibition of tubulin polymerization. For example, certain derivatives have shown to arrest cell cycles at the G2/M phase, leading to increased apoptosis rates . This makes them valuable candidates for further drug development aimed at cancer therapy.

Biological Research

Antiviral Properties

Another significant application of compounds related to this compound is their antiviral activity. Research has demonstrated that certain indole derivatives can act as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). These findings are crucial given the lack of effective antiviral drugs for RSV and the growing resistance to existing anti-influenza medications .

Synthesis and Evaluation

The synthesis of these compounds typically involves multi-step reactions that yield various analogs, which are then evaluated for their biological activities. The structure–activity relationship (SAR) studies have provided insights into how different substitutions on the indole ring can enhance antiviral potency .

Material Science Applications

Organic Electronics

Beyond biological applications, compounds like this compound are also being explored in material science, particularly in organic electronics. The unique electronic properties of indole derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and exhibit good charge transport properties is critical for the development of efficient electronic devices .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research investigated a series of indole-based compounds for their antitumor activity against various cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against colon cancer cells, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Antiviral Activity

In another study focusing on respiratory viruses, researchers synthesized a range of indole derivatives and tested their efficacy against RSV and IAV. The most potent compounds demonstrated low micromolar EC50 values, highlighting their potential as dual-action antiviral agents .

Case Study 3: Organic Electronics

Research into the use of indole derivatives in OLEDs showed that films made from these materials exhibited superior light-emitting properties compared to traditional materials. This suggests that further exploration into their application in electronic devices could lead to advancements in display technologies .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Core Modifications: Indole and Pyrrolidinone Variations

- Hydroxyl vs. This substitution lowers the melting point (180.5–182.3°C) compared to pyrrolidinone-containing analogs .

Acetamide Side Chain Diversity

- N-Alkyl vs. N-Pyridinylmethyl Groups :

- 4s (2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide) features a pentyl chain, increasing lipophilicity (logP ~3.5 estimated) compared to the pyridinylmethyl group in the target compound, which may enhance aqueous solubility due to the polar pyridine ring .

- 3i and 4j () incorporate sulfonamide linkages instead of acetamide, altering electronic properties and possibly improving protease resistance .

Aromatic Substitution Patterns

Physical Properties

*Estimated based on structural similarity.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The compound features several key structural components:

- An indole moiety , which is known for its role in various biological activities.

- A pyrrolidinone ring , contributing to the compound's pharmacokinetic properties.

- An acetamide group , which may enhance solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is , indicating a relatively complex structure that may interact with multiple biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds with similar indole structures have been reported to inhibit cancer cell proliferation in various cancer types, including breast and lung cancers.

Case Study: In Vitro Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value of approximately 15 µM against the HT-29 colon cancer cell line. This suggests a moderate level of potency compared to established anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis via mitochondrial pathways |

| TK-10 | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that derivatives of indole compounds can exhibit activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects against Staphylococcus aureus and Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Candida albicans | 32 | Fungicidal |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The indole structure is known to interact with various enzymes involved in cancer metabolism.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : Its ability to disrupt microbial cell membranes contributes to its antimicrobial effects.

Medicinal Chemistry

The compound serves as a valuable scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance potency and selectivity against specific targets.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound. Future studies will focus on:

- Optimizing the chemical structure for enhanced biological activity.

- Conducting in vivo studies to evaluate efficacy and safety profiles.

- Exploring potential applications in treating infectious diseases and cancers.

Q & A

Q. Advanced Considerations :

- Catalyst Optimization : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity.

- Temperature Control : Maintain reactions at 0–5°C during acyl chloride formation to prevent side reactions .

- Yield Improvement : Continuous flow reactors (as in ) can improve efficiency and reduce byproducts.

How can researchers elucidate the mechanism of action of this compound in biological systems?

Basic Research Question

Initial screening should focus on in vitro biochemical assays :

Q. Advanced Methodologies :

- Structural Analysis : Co-crystallization with target proteins (e.g., tubulin) and X-ray diffraction to identify binding sites .

- SAR Studies : Modify the indole, pyridine, or acetamide moieties to correlate structural changes with activity .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Question

Q. Advanced Techniques :

- 2D NMR (e.g., 1,1-ADEQUATE) : Resolve structural ambiguities in complex regions, such as the pyridine-oxopyrrolidin junction .

- X-ray Crystallography : Determine absolute configuration and solid-state packing .

How should researchers handle discrepancies in biological activity data across studies?

Basic Research Question

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell passage number, solvent controls).

- Meta-Analysis : Compare datasets from multiple assays (e.g., enzymatic vs. cellular) to identify context-dependent effects.

Q. Advanced Strategies :

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain variability .

- Computational Modeling : Molecular dynamics simulations to predict binding affinities under different physiological conditions .

What are the recommended storage and handling protocols for this compound?

Q. Basic Guidelines :

- Storage : Keep in airtight containers at –20°C, protected from light (due to indole sensitivity) .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation of aerosols .

Q. Advanced Considerations :

- Stability Testing : Monitor degradation via HPLC under varying pH (neutral preferred) and temperature conditions .

How can solubility challenges be addressed in formulation for in vivo studies?

Basic Research Question

- Solvent Systems : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) .

- Co-solvents : PEG-400 or cyclodextrins can enhance solubility without toxicity .

Q. Advanced Approaches :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .

What strategies are effective for structure-activity relationship (SAR) studies?

Basic Research Question

Q. Advanced Methodologies :

- Fragment-Based Drug Design : Use X-ray crystallography to guide iterative optimization of binding fragments .

How can researchers validate the compound’s stability under physiological conditions?

Q. Basic Protocol :

- In Vitro Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid, then analyze degradation via LC-MS .

Q. Advanced Analysis :

- Metabolite Identification : Use liver microsomes or hepatocytes to identify Phase I/II metabolites .

What in silico tools are recommended for predicting pharmacokinetic properties?

Q. Basic Tools :

Q. Advanced Platforms :

- Machine Learning Models : Train algorithms on datasets of indole derivatives to predict ADME-tox profiles .

How should conflicting data on synthetic yields be resolved?

Q. Basic Approach :

- Parameter Optimization : Systematically vary reaction time, temperature, and catalyst loading (e.g., Ugi reaction yields in ranged 38–50%) .

Q. Advanced Resolution :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.